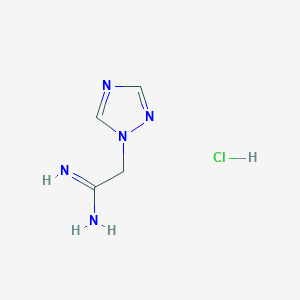
8-(2,5-Dichlorophenyl)-8-oxooctanoic acid
Overview
Description
8-(2,5-Dichlorophenyl)-8-oxooctanoic acid, also known as 8-DCPOA, is a phenolic derivative of octanoic acid. It is a synthetic compound that has been widely studied for its potential applications in scientific research. In
Scientific Research Applications
Carbonyl Reductase Inhibition
The compound 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid is related to the family of cyanoximes, specifically oximino(2,6-dichlorophenyl)acetonitrile (H(2,6-diCl-PhCO)). These compounds have been identified as potent inhibitors of Carbonyl Reductase, an enzyme involved in developing resistance to anticancer treatments and in the production of cardiotoxic derivatives of anthracyclines used in medicine. Such compounds represent a subclass of oximes with potential biological activity, with potential implications in cancer treatment resistance (Adu Amankrah et al., 2021).
Intramolecular Hydrogen Bonding and Tautomerism
Studies have examined compounds like 1,8-Di[N-2-oxyphenyl-salicylidene]-3,6-dioxaoctane, which have structural similarities to 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid. These studies focus on understanding intramolecular hydrogen bonding and tautomerism in Schiff bases, which are crucial for the stability and reactivity of such compounds. This research provides insights into the behavior of these compounds in different solvents and their potential applications in creating new molecular structures (Yıldız et al., 1998).
Metabolism in Liver
Research on similar compounds, like 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, has been conducted to evaluate medium-chain fatty acid metabolism in the liver. These studies are crucial for understanding how the liver metabolizes various compounds, which can have significant implications in medical diagnostics and treatment strategies (Lee et al., 2004).
Molecular Docking and Biological Activities
Molecular docking studies of derivatives, such as 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, provide insights into the interaction of these compounds with biological targets. These studies are significant for the development of new pharmaceuticals and understanding the biological activities of these compounds (Vanasundari et al., 2018).
properties
IUPAC Name |
8-(2,5-dichlorophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c15-10-7-8-12(16)11(9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGYUOUBWNZATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCCCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645420 | |
| Record name | 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-33-8 | |
| Record name | 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromobenzo[d]thiazole-2-sulfonic acid](/img/structure/B1372804.png)



![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)



![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)



